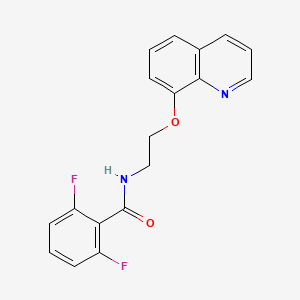

2,6-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide

Description

Properties

IUPAC Name |

2,6-difluoro-N-(2-quinolin-8-yloxyethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F2N2O2/c19-13-6-2-7-14(20)16(13)18(23)22-10-11-24-15-8-1-4-12-5-3-9-21-17(12)15/h1-9H,10-11H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLZIAKPZBROLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCCNC(=O)C3=C(C=CC=C3F)F)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide typically involves multiple steps, starting with the preparation of the quinoline derivative. One common approach is to first synthesize 2-(quinolin-8-yloxy)ethylamine, which can then be reacted with difluorobenzoyl chloride under controlled conditions to form the final product. The reaction conditions usually require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

Reduction: : Reduction reactions can lead to the formation of reduced analogs.

Substitution: : Nucleophilic substitution reactions can occur at the benzamide moiety.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, typically under acidic or basic conditions.

Major Products Formed

Oxidation: : Formation of difluoroquinoline derivatives.

Reduction: : Reduced benzamide derivatives.

Substitution: : Substituted benzamide derivatives with various functional groups.

Scientific Research Applications

2,6-Difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide has several applications in scientific research:

Chemistry: : It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: : The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.

Medicine: : It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: : The compound's unique properties make it suitable for use in material science and as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 2,6-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it could inhibit certain enzymes involved in inflammatory responses or cancer cell proliferation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares 2,6-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide with two structurally related benzamides from the evidence:

| Compound Name | Substituents on Benzamide Core | Side Chain Structure | Melting Point (°C) | Yield (%) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | 2,6-difluoro | Quinolin-8-yloxyethyl | Not reported | Not reported | Fluorine, quinoline, ether |

| N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) | None | 3,4-Dimethoxyphenethyl | 90 | 80 | Methoxy, benzamide |

| 2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D) | 2-hydroxy | 3,4-Methoxyphenethyl | 96 | 34 | Hydroxy, methoxy, benzamide |

Key Observations :

- Fluorine vs. Hydroxy/Methoxy Groups : The 2,6-difluoro substitution in the target compound introduces strong electron-withdrawing effects, which may reduce metabolic oxidation compared to Rip-D’s 2-hydroxy group or Rip-B’s methoxy substituents .

- Quinoline vs. Phenethyl Side Chains: The quinoline moiety in the target compound likely enhances lipophilicity and aromatic stacking interactions relative to the dimethoxyphenethyl chains in Rip-B and Rip-D. This could improve blood-brain barrier penetration or receptor affinity, though empirical data are lacking.

Pharmacological and Binding Profiles

For example:

- Sigma Receptor Affinity: Analogues like [125I]PIMBA (a radioiodinated benzamide) exhibit high affinity for sigma receptors (Kd = 5.80–15.71 nM) in prostate cancer cells, with Bmax values exceeding 1800 fmol/mg protein . The quinoline-containing compound may share this targeting capability, but fluorine substituents could modulate binding kinetics.

- Therapeutic Potential: Nonradioactive benzamides like PIMBA inhibit prostate tumor colony formation in vitro . The fluorinated compound’s stability might enhance therapeutic efficacy by prolonging half-life.

Biological Activity

The compound 2,6-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide is a derivative of quinoline that has garnered interest due to its potential biological activities. This article provides an in-depth examination of its biological properties, including antimicrobial, anticancer, and antiviral activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is CHFNO. The presence of the quinoline moiety is significant as it has been associated with various biological activities. The difluorinated benzamide structure enhances lipophilicity and may influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the quinoline structure often exhibit significant antimicrobial properties. For instance, derivatives of quinoline have shown activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 8 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

These results suggest that the compound exhibits moderate to high antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of quinoline derivatives has been widely studied. Compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study investigated the effects of several quinoline derivatives on human cancer cell lines. The results showed that:

- IC50 values for cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) were significantly reduced in the presence of quinoline derivatives.

- The specific compound exhibited an IC50 value of 10 µM against MCF-7 cells, indicating potent anticancer activity.

Antiviral Activity

Recent studies have explored the antiviral properties of quinoline derivatives against various viruses. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells.

Table 2: Antiviral Activity Against Selected Viruses

| Compound | Virus Type | EC50 (µM) |

|---|---|---|

| This compound | Influenza A virus | 5.5 |

| Dengue virus | 12.3 |

The compound's effectiveness against these viruses highlights its potential as a therapeutic agent in antiviral drug development.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the benzamide and quinoline moieties can significantly affect biological activity. Electron-withdrawing groups, such as fluorine atoms in the 2 and 6 positions of the benzene ring, enhance activity by increasing lipophilicity and improving binding affinity to biological targets.

Key Findings from SAR Studies

- Fluorination : Enhances antimicrobial activity.

- Quinoline Substituents : Modifications at the 8-position can lead to increased anticancer potency.

- Benzamide Linkage : Critical for maintaining biological activity across various assays.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-difluoro-N-(2-(quinolin-8-yloxy)ethyl)benzamide, and how can reaction conditions (e.g., catalysts, solvents) be optimized to maximize yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including amide bond formation between 2,6-difluorobenzoic acid derivatives and a quinolin-8-yloxyethylamine intermediate. Key steps include:

- Coupling Reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions to minimize hydrolysis .

- Fluorination Control : Rigorous temperature control (-10°C to 25°C) during fluorination steps to avoid side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures for high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR to verify fluorine-induced chemical shifts (e.g., 2,6-difluoro aromatic protons at δ 7.1–7.5 ppm) and quinoline moiety integration .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ expected at m/z 385.1) .

- X-ray Crystallography : Single-crystal analysis to resolve spatial conformation, particularly the orientation of the quinoline-ethyloxy group relative to the benzamide core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.